(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
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Overview
Description
The compound (4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a complex organic molecule that features a triazolopyrimidine core, a piperazine ring, and a naphthalene moiety
Mechanism of Action
Target of Action
The primary targets of (4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone are specific receptors or enzymes involved in cellular signaling pathways. This compound, also known as 1-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(naphthalene-1-carbonyl)piperazine, primarily targets the adenosine receptors and phosphodiesterase enzymes, which play crucial roles in modulating intracellular cyclic AMP (cAMP) levels .
Mode of Action
This compound interacts with its targets by binding to the active sites of adenosine receptors and phosphodiesterase enzymes. This binding inhibits the breakdown of cAMP, leading to increased intracellular cAMP levels. The elevated cAMP levels result in the activation of protein kinase A (PKA), which subsequently phosphorylates various target proteins, altering their activity and leading to physiological changes .
Biochemical Pathways
The biochemical pathways affected by this compound include the cAMP signaling pathway. By inhibiting phosphodiesterase enzymes, the compound prevents the degradation of cAMP, thereby sustaining its signaling effects. This prolonged cAMP signaling can influence various downstream pathways, including those involved in cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed orally, with high bioavailability due to its lipophilic nature. It is distributed widely in the body, crossing the blood-brain barrier. Metabolism primarily occurs in the liver through cytochrome P450 enzymes, and the metabolites are excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound include enhanced cellular responses to cAMP signaling. This can lead to increased heart rate, bronchodilation, and anti-inflammatory effects. The compound’s action on adenosine receptors also contributes to its potential therapeutic effects in conditions like asthma, chronic obstructive pulmonary disease (COPD), and certain cardiovascular diseases .
Biochemical Analysis
Biochemical Properties
The compound (4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is known to interact with various enzymes and proteins, contributing to its diverse biological activities . For instance, it has been found to inhibit the activity of certain enzymes, which can lead to changes in cellular processes
Cellular Effects
This compound has been shown to influence cell function in various ways. It can impact cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to inhibit the proliferation of certain cancer cells, suggesting that it may have potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions at the molecular level are responsible for its effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have shown that at certain doses, the compound can have therapeutic effects, while at higher doses, it may cause toxic or adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in are currently being studied.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins . These interactions can affect its localization or accumulation within cells.
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone typically involves multiple steps, starting with the formation of the triazolopyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors such as 4-methoxyphenylhydrazine and a suitable pyrimidine derivative. The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the naphthalene moiety through a coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group or further to a carboxyl group.
Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group.
Substitution: The hydrogen atoms on the piperazine ring can be substituted with various functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various alkylating or acylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxyphenyl derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study various biological processes due to its ability to interact with specific proteins or enzymes.
Medicine: This compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-microbial activities.
Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar compounds to (4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone include other triazolopyrimidine derivatives, such as:
- (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
- (4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
These compounds share a similar core structure but differ in the substituents on the phenyl ring, which can significantly impact their biological activity and properties. The unique combination of the methoxyphenyl group, piperazine ring, and naphthalene moiety in This compound makes it distinct and potentially more effective for certain applications.
Properties
IUPAC Name |
[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N7O2/c1-35-20-11-9-19(10-12-20)33-25-23(29-30-33)24(27-17-28-25)31-13-15-32(16-14-31)26(34)22-8-4-6-18-5-2-3-7-21(18)22/h2-12,17H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIJZBGIFNWLFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC6=CC=CC=C65)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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